5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method employs the reaction of an aldehyde with N-hydroximidoyl chloride in the presence of a base such as triethylamine . This reaction yields a 3,4,5-trisubstituted isoxazole, which can then be further functionalized to introduce the 5-chloro-2-fluorophenyl group and the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Fluorophenyl)isoxazole-3-carboxylic Acid
- 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid
Comparison: Compared to these similar compounds, 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable target for further research and development .
Properties
Molecular Formula |
C10H5ClFNO3 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-1-2-7(12)6(3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
GQEZYFMIYKOCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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